4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC15863572
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-cyclopropylimidazol-4-amine |
| Standard InChI | InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2 |
| Standard InChI Key | BNNCKTAIBSGJPH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . Key structural elements include:
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Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.
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3-Chlorophenyl group: A benzene ring substituted with chlorine at the meta position.
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Cyclopropyl substituent: A strained three-membered carbon ring attached to the imidazole nitrogen.
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Amine group: A primary amine at the 5-position of the imidazole.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1248768-24-2 | |
| Molecular Formula | C₁₂H₁₂ClN₃ | |
| Molecular Weight | 233.69 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported |
Synthesis and Preparation
Synthetic Routes
The compound can be synthesized via multi-step protocols, leveraging cyclopropane derivatives and imidazole ring-forming reactions. A representative approach involves:
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Cyclopropane Introduction:
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Chlorophenyl Incorporation:
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Amine Functionalization:
Table 2: Example Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropane formation | Tosylmethyl-isocyanide, NH₃/MeOH | 65% |
| 2 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72% |
| 3 | Amine introduction | NH₃, H₂/Pd-C | 58% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and aromatic groups. Limited water solubility is expected .
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Stability: The cyclopropyl ring’s strain may render the compound sensitive to strong acids or bases, potentially leading to ring-opening reactions .
Spectroscopic Data
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¹H NMR: Expected signals include aromatic protons (δ 7.2–7.5 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and amine protons (δ 2.5–3.5 ppm) .
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MS (ESI+): A molecular ion peak at m/z 234.1 [M+H]⁺ aligns with the molecular formula .
Chemical Reactivity and Derivatives
Key Reactions
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Amine Acylation: The primary amine reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivatives) .
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Electrophilic Substitution: The chlorophenyl group undergoes halogenation or nitration at the para position .
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Cyclopropyl Ring Opening: Strong acids (e.g., H₂SO₄) may cleave the cyclopropane ring, forming linear alkanes .
Table 3: Reaction Examples
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetic anhydride | N-Acetylimidazole derivative |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-chlorophenyl analog |
| Ring-opening | H₂SO₄, Δ | Linear diamine compound |
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